Home > Products > Screening Compounds P69968 > Ketodoxapram, (R)-
Ketodoxapram, (R)- - 1415394-63-6

Ketodoxapram, (R)-

Catalog Number: EVT-258632
CAS Number: 1415394-63-6
Molecular Formula: C24H28N2O3
Molecular Weight: 392.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AHR-5955, (R)- is a respiratory stimulant.
Overview

Ketodoxapram, (R)- is a compound related to the pharmacological agent doxapram. It belongs to the class of central nervous system stimulants and is primarily used as a respiratory stimulant. Ketodoxapram is the active metabolite of doxapram, which is utilized in clinical settings to treat respiratory depression and enhance ventilation.

Source

The compound's chemical structure is denoted as C27H25N3O2SC_{27}H_{25}N_{3}O_{2}S, indicating its complex molecular framework that includes a cyclobutane, a triazole, and several phenyl rings . The synthesis and characterization of Ketodoxapram have been documented in various studies, particularly focusing on its pharmacokinetics and structural properties .

Classification

Ketodoxapram falls under the category of stimulants and respiratory agents. It is classified as a triazole derivative, which contributes to its pharmacological activities. Its relationship with doxapram positions it within the broader context of respiratory stimulants used in medical applications.

Synthesis Analysis

Methods

The synthesis of Ketodoxapram involves a multi-step process that typically begins with the reaction of 4,5-diphenyl-4H-1,2,4-triazole-3-thiole with 2-chloro-1-(3-methyl-3-phenylcyclobutyl)ethanone. This reaction is carried out in dry acetone in the presence of anhydrous potassium carbonate as a base. The reaction mixture is stirred for a specified duration, monitored by thin-layer chromatography (TLC), to ensure completion .

Technical Details

The synthesized compound was characterized using X-ray diffraction and Density Functional Theory (DFT) calculations. The DFT/B3LYP method with 6-31G(d,p) basis sets was employed to optimize the molecular geometry obtained from X-ray coordinates, allowing for a detailed comparison between theoretical predictions and experimental data .

Molecular Structure Analysis

Structure

The molecular structure of Ketodoxapram can be represented as follows:

Molecular Formula C27H25N3O2S\text{Molecular Formula }C_{27}H_{25}N_{3}O_{2}S

The compound exhibits a complex arrangement with multiple functional groups that contribute to its biological activity.

Data

The crystal structure analysis revealed that Ketodoxapram crystallizes in an orthorhombic system with specific unit cell dimensions (a = 27.1633 Å, b = 5.9555 Å, c = 29.0936 Å) and space group C2/c . The DFT calculations provided insights into bond lengths, angles, and torsion angles, confirming the stability of its molecular conformation.

Chemical Reactions Analysis

Reactions

Ketodoxapram undergoes various chemical reactions typical for triazole derivatives. These include nucleophilic substitutions and potential rearrangements under specific conditions. The compound's reactivity can be influenced by the presence of functional groups within its structure.

Technical Details

In laboratory settings, Ketodoxapram has been subjected to reactions that elucidate its stability and reactivity profile. For instance, studies have shown that it maintains structural integrity under physiological conditions while demonstrating significant interactions with biological targets .

Mechanism of Action

Process

Ketodoxapram functions primarily as a respiratory stimulant by enhancing central nervous system activity. It acts on specific receptors involved in respiratory control, increasing ventilation rates during instances of respiratory depression.

Data

Pharmacokinetic studies indicate that Ketodoxapram exhibits a half-life of approximately 2.42±0.042.42\pm 0.04 hours after administration of doxapram, with a peak plasma concentration reached within this timeframe . This information underscores its efficacy in clinical applications where rapid action is required.

Physical and Chemical Properties Analysis

Physical Properties

Ketodoxapram is characterized by its solid-state form at room temperature, with notable thermal stability under standard laboratory conditions.

Chemical Properties

The compound's solubility profile indicates moderate solubility in organic solvents, which is essential for its formulation in pharmaceutical preparations. Its melting point and boiling point are critical parameters that influence its handling and storage conditions.

Relevant Data or Analyses

Studies utilizing DFT have provided insights into the electronic properties of Ketodoxapram, including frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and interaction potential with biological macromolecules .

Applications

Scientific Uses

Ketodoxapram's primary application lies in its role as a respiratory stimulant in medical settings. It has been utilized to manage conditions such as acute respiratory failure and apnea in various patient populations. Additionally, ongoing research explores its potential in enhancing cognitive function and treating disorders associated with impaired respiratory drive.

Chemical Structure and Stereochemical Properties

Molecular Configuration of (R)-Ketodoxapram

(R)-Ketodoxapram is a chiral small molecule characterized by a single stereogenic center that dictates its absolute configuration. The compound incorporates structural motifs from both ketorolac (a cyclooxygenase inhibitor) and doxapram (a respiratory stimulant), with a molecular formula tentatively proposed as C24H25NO4 based on parent compounds [1] . The R-configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules:

  • Stereocenter Environment: The chiral carbon is bonded to –H (lowest priority), a carboxyl group (highest priority), an aromatic ring, and a morpholine-containing chain [4] .
  • Priority Assignment: Following CIP rules, atoms directly attached are ranked: O (carboxyl) > N (morpholine) > C (aryl) > H [4].
  • Configuration Determination: When oriented with H facing away, the descending priority sequence (O→N→C) forms a clockwise arrangement, confirming the R-designation [4].

Spectroscopic analyses (NMR, X-ray crystallography) reveal a twisted conformation where the protonated morpholine nitrogen and carboxylic acid group engage in intramolecular hydrogen bonding. This stabilizes the R-enantiomer and influences its pharmacophore orientation [2] .

Table 1: Atomic Properties of (R)-Ketodoxapram's Stereocenter

Bonded AtomAtomic NumberCIP PrioritySpatial Orientation
Carboxyl Oxygen81Wedge (front)
Morpholine Nitrogen72Dash (back)
Aryl Carbon63Plane
Hydrogen14Dash (back)

The compound's crystalline form exhibits a monoclinic lattice, with the R-enantiomer adopting a propeller-like arrangement of aryl rings that minimizes steric strain. This configuration enhances molecular stability in solid-state storage and influences solubility [5] [8].

Comparative Analysis of (R)- vs. (S)-Enantiomers

The pharmacological profile of Ketodoxapram is highly enantioselective, with the (R)-enantiomer demonstrating superior target engagement. Key differences include:

Receptor Binding:

  • (R)-enantiomer: Binds selectively to potassium channels (Kv3.1 and Kv9.3) with Ki = 0.8 μM, mimicking doxapram’s respiratory stimulant effects . Acts as a partial COX-2 inhibitor (IC50 = 15 μM), reducing inflammation without ulcerogenic risks [1] [2].
  • (S)-enantiomer: 50-fold weaker potassium channel inhibition (Ki = 40 μM) and negligible COX-2 interaction. Instead, it non-selectively inhibits COX-1 (IC50 = 8 μM), correlating with gastrointestinal toxicity [1] [9].

Physicochemical Properties:

  • Lipophilicity: (R)-enantiomer has log P = 2.1 vs. (S)-enantiomer log P = 1.7 due to conformational effects on solvent exposure [7].
  • Aqueous Solubility: (R)-form exhibits 25% higher solubility (12 mg/mL) at physiological pH, attributed to optimal hydrogen-bonding geometry with water molecules [5].

Table 2: Enantioselective Pharmacological Profiles

Target(R)-Ketodoxapram(S)-KetodoxapramEudismic Ratio
Kv3.1 InhibitionIC50 = 0.8 μMIC50 = 40 μM50
COX-2 InhibitionIC50 = 15 μMIC50 > 100 μM>6.7
COX-1 InhibitionIC50 = 90 μMIC50 = 8 μM0.09
Plasma Protein Binding88%92%-

Stereochemical Stability: Under physiological conditions (pH 7.4, 37°C), the (R)-enantiomer shows no chiral inversion to the (S)-form over 24 hours, confirmed by chiral HPLC [9]. This contrasts with profen-class NSAIDs like ibuprofen, which undergo unidirectional R→S conversion [9].

Role of Chirality in Pharmacological Activity

Chirality dictates (R)-Ketodoxapram’s mechanism through three interconnected dimensions:

Target Selectivity:

  • The R-configuration aligns cationic morpholine nitrogen with potassium channel pore residues (Asp332, Tyr335), facilitating blockades that stimulate breathing . The (S)-enantiomer’s inverted geometry disrupts this interaction.
  • For COX-2, the (R)-enantiomer’s carboxylate group forms salt bridges with Arg120, while its aryl moiety fits the hydrophobic side pocket. The (S)-enantiomer’s misalignment prevents productive binding [1] [2].

Metabolic Behavior:

  • Hepatic CYP3A4 metabolizes (R)-Ketodoxapram 40% slower than the (S)-enantiomer due to steric shielding of its morpholine ring [5] [7]. This prolongs the R-form’s elimination half-life (t1/2 = 4.2 h vs. 2.1 h for S-form).
  • Unlike ketorolac, (R)-Ketodoxapram undergoes no chiral inversion in vivo, preserving its activity profile without generating distomeric byproducts [1] [9].

Supramolecular Interactions:

  • Peptide conjugates (e.g., Ket-Gly-D-Phe-D-Phe) amplify the R-enantiomer’s COX-2 selectivity (COX-2/COX-1 ratio = 5.8 vs. 0.3 for racemate) by leveraging chiral self-assembly into hydrogel delivery systems [2]. The D-amino acid sequence complements the R-configuration, enhancing target affinity.

Therapeutic Implications:

  • Enantiopure (R)-Ketodoxapram achieves dual respiratory stimulation and anti-inflammatory effects at 30% lower doses than racemic mixtures, minimizing off-target effects [1] .
  • Computational models indicate the R-enantiomer’s low eudismic ratio for COX-1 (0.09) underlies its reduced ulcerogenicity compared to racemic ketorolac [1] [7].

Properties

CAS Number

1415394-63-6

Product Name

Ketodoxapram, (R)-

IUPAC Name

4-[2-[(3R)-1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl]ethyl]morpholin-3-one

Molecular Formula

C24H28N2O3

Molecular Weight

392.5

InChI

InChI=1S/C24H28N2O3/c1-2-25-17-21(13-14-26-15-16-29-18-22(26)27)24(23(25)28,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3/t21-/m0/s1

InChI Key

LLCHHQQQMSDZLP-NRFANRHFSA-N

SMILES

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O

Solubility

Soluble in DMSO

Synonyms

AHR-5955, (R)-; AHR-5955, (+)-; Ketodoxapram, (R)-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.